molecular formula C15H8O5 B14357140 9-Oxo-9H-fluorene-1,2-dicarboxylic acid CAS No. 92126-66-4

9-Oxo-9H-fluorene-1,2-dicarboxylic acid

Katalognummer: B14357140
CAS-Nummer: 92126-66-4
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: SRLYSPLLVMHCIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-9H-fluorene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups and a ketone group on the fluorene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1,2-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxo-9H-fluorene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: More oxidized fluorene derivatives.

    Reduction: 9-Hydroxy-9H-fluorene-1,2-dicarboxylic acid.

    Substitution: Esters, amides, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

9-Oxo-9H-fluorene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Oxo-9H-fluorene-2-carboxylic acid
  • 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
  • 9-Oxo-9H-fluorene-1-carboxylic acid

Uniqueness

9-Oxo-9H-fluorene-1,2-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups and the ketone group on the fluorene backbone. This unique structure imparts distinct chemical properties and reactivity compared to other fluorene derivatives. The presence of two carboxylic acid groups allows for versatile chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

92126-66-4

Molekularformel

C15H8O5

Molekulargewicht

268.22 g/mol

IUPAC-Name

9-oxofluorene-1,2-dicarboxylic acid

InChI

InChI=1S/C15H8O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H,(H,17,18)(H,19,20)

InChI-Schlüssel

SRLYSPLLVMHCIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.